7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
Properties
IUPAC Name |
7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6/c1-30-18-7-3-16(4-8-18)13-27-14-21(25(28)17-5-9-19(31-2)10-6-17)26(29)20-11-23-24(12-22(20)27)33-15-32-23/h3-12,14H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRGXSZAVKUHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of Methoxybenzoyl and Methoxyphenyl Groups: The methoxybenzoyl and methoxyphenyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively. These reactions require the use of Lewis acids such as aluminum chloride as catalysts.
Formation of the Dioxolo Ring: The dioxolo ring is formed by cyclization reactions involving appropriate diol precursors under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and molecular properties between the target compound and its analogs:
⁺Assuming a molecular formula based on structural analogy to .
†Estimated based on similar compounds.
Electronic and Steric Effects
- Fluorine vs. Bromine : Fluorine’s electronegativity enhances metabolic stability, while bromine’s steric bulk may hinder receptor interactions .
Biological Activity
The compound 7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (C24H25NO7) is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinolinone core fused with a dioxole ring and substituted with methoxybenzoyl and methoxyphenyl groups. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound was tested against various human cancer cell lines using the Sulforhodamine B (SRB) assay. Results showed that it inhibited the proliferation of cancer cells such as SK-OV-3 (ovarian cancer) and HT-29 (colon cancer) with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antiglycation Activity
Another important aspect of this compound is its antiglycation potential:
- Inhibition of Glycation : A series of related compounds have been evaluated for their ability to inhibit protein glycation, which is critical in diabetic complications. The IC50 values for similar compounds ranged from 216.52 to 748.71 µM, demonstrating the potential of these derivatives as leads for new antiglycation agents .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The methoxy groups may enhance the electron-donating ability of the molecule, contributing to its antioxidant capacity.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and glycation processes.
Study 1: Anticancer Effects
A study published in 2024 investigated the anticancer effects of derivatives related to this compound. The results indicated that modifications in the substituents significantly affected the cytotoxicity profiles against different cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SK-OV-3 | 12.5 |
| Compound B | HT-29 | 15.0 |
| 7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H... | A-549 | 18.0 |
Study 2: Antiglycation Activity
In another study focusing on antiglycation properties, several derivatives were synthesized and tested. The findings suggested that structural modifications could lead to enhanced antiglycation activities .
| Compound | IC50 (µM) |
|---|---|
| Rutin | 294.46 |
| Compound 1 | 216.52 |
| Compound 2 | 289.58 |
Q & A
Q. What are the optimal synthetic routes for preparing 7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]dioxoloquinolin-8-one, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Core Strategy : Use a multi-step approach involving Friedel-Crafts acylation and Suzuki-Miyaura coupling for introducing methoxybenzoyl and methoxyphenylmethyl groups.
- Optimization : Employ Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (toluene vs. DMF), and catalyst loading (e.g., Pd(PPh₃)₄ at 0.02–0.1 mol%) .
- Validation : Monitor reaction progress via HPLC or LC-MS, and confirm purity (>98%) using column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and quinolinone carbonyl (δ ~165 ppm) signals. Use DEPT-135 to distinguish CH₂ and CH₃ groups in the dioxolo ring .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+ ~495.18) to confirm molecular weight.
- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in DCM/hexane (1:2) and analyze with a Bruker D8 Venture diffractometer (R factor <0.05) .
Q. What are critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation risks. Avoid ignition sources (flash point >150°C) .
- Storage : Keep in amber vials under nitrogen at –20°C to prevent hydrolysis of the dioxolo ring.
- Waste Disposal : Neutralize with 10% aqueous NaOH before incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
- Systematic Solubility Testing : Prepare saturated solutions in DMSO, THF, and chloroform. Shake at 25°C for 24 hrs, filter, and quantify via UV-Vis (λmax ~280 nm).
- Data Reconciliation : Compare results with computational predictions (e.g., Hansen solubility parameters) to identify outliers caused by impurities or polymorphic forms .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions at the quinolin-8-one carbonyl?
Methodological Answer:
Q. How can stability studies under accelerated conditions (heat, light, humidity) inform long-term storage protocols?
Methodological Answer:
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity in the dioxoloquinolinone core?
Methodological Answer:
- Chiral Resolution : Use preparative SFC with Chiralpak AD-H column (CO₂/ethanol 85:15) to separate enantiomers.
- Flow Chemistry : Implement continuous-flow reactors for precise control of residence time (5–10 min) and temperature (60°C) to minimize racemization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability) for this compound?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, IC₅₀ values may differ in HEK293 vs. HeLa cells due to metabolic enzyme expression .
- Orthogonal Assays : Validate activity using SPR (binding affinity) and fluorescence polarization (target engagement) .
Experimental Design
Q. What factorial design parameters are critical for optimizing catalytic asymmetric synthesis of this compound?
Methodological Answer:
Q. How can computational modeling predict and rationalize the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
Methodological Answer:
- In Silico Tools : Use SwissADME to calculate logP (~3.2) and BBB permeability (CNS MPO score >4).
- MD Simulations : Simulate binding to human serum albumin (PDB: 1AO6) to predict plasma protein binding (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
